molecular formula C11H9ClN2O2 B13168948 2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide

2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B13168948
M. Wt: 236.65 g/mol
InChI Key: PUGNORZKZZYGKT-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide is a synthetic acetamide derivative featuring a chloroacetamide group linked to a 5-phenyl-1,2-oxazole (isoxazole) heterocyclic system. This structural motif is of significant interest in medicinal chemistry and organic synthesis. Compounds containing the isoxazole ring are known to exhibit a range of biological activities, and the reactive chloroacetamide group makes this compound a valuable building block or synthetic intermediate for the preparation of more complex molecules through nucleophilic substitution reactions . While specific biological data for this exact compound is not widely reported, structurally similar isoxazole derivatives have been investigated for their potential pharmacological properties. Research on analogs indicates that such compounds can possess anti-inflammatory and analgesic effects, which are often attributed to the inhibition of cyclooxygenase (COX) enzymes and the subsequent reduction of prostaglandin E2 production . Furthermore, other acetamide derivatives have been studied as inhibitors of enzymes like carbonic anhydrase, suggesting potential research applications in areas such as anticancer therapy . As a reagent, the chloroacetamide functionality is particularly useful for creating carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, facilitating the development of novel chemical entities for various research programs . This product is intended for research purposes in a controlled laboratory setting by qualified professionals. It is For Research Use Only. Not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C11H9ClN2O2/c12-7-11(15)13-10-6-9(16-14-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14,15)

InChI Key

PUGNORZKZZYGKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)NC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the reaction of 5-phenyl-1,2-oxazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide

  • Structure : Contains a benzisoxazole ring fused to a benzene ring, with a chloromethyl group at position 3 and an acetamide at position 3.
  • Molecular Formula : C₁₀H₉ClN₂O₂.
  • Key Properties :
    • Enhanced aromaticity due to the fused benzene ring, improving stability.
    • Chloromethyl group offers nucleophilic substitution sites for further functionalization.
    • Demonstrated utility as a precursor for pharmacologically active benzisoxazoles .
  • Higher molecular weight (224.65 g/mol vs. 236.67 g/mol for the target) affects solubility and bioavailability.

2-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

  • Structure : Features a 1,3,4-oxadiazole ring substituted with phenyl and chloroacetamide groups.
  • Molecular Formula : C₁₀H₇ClN₄O₂.
  • Key Properties: Oxadiazole’s electron-deficient nature enhances hydrogen-bonding interactions in biological targets. Synthesized via condensation of 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride .
  • Lower logP (predicted 2.1 vs. 2.5 for the target) suggests reduced membrane permeability.

2-Chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide

  • Structure : Incorporates a thiadiazole ring with sulfur replacing one oxygen in the oxazole.
  • Molecular Formula : C₁₀H₈ClN₃OS.
  • Key Properties :
    • Sulfur atom increases lipophilicity (logP ~3.0) and metabolic stability.
    • Used in antimicrobial and anticancer agent development .
  • Comparison: Thiadiazole’s larger atomic radius and polarizability alter binding kinetics compared to oxazole.

2-Chloro-N-(3-methyl-1,2-oxazol-5-yl)acetamide

  • Structure : Substitutes the phenyl group in the target compound with a methyl group.
  • Molecular Formula : C₆H₇ClN₂O₂.
  • Key Properties :
    • Reduced steric hindrance enhances reactivity in nucleophilic substitutions.
    • Lower molecular weight (174.58 g/mol) improves aqueous solubility.
  • Comparison :
    • Methyl substitution simplifies the structure but diminishes π-π interactions critical for target binding in some applications .

Comparative Data Table

Compound Name Core Heterocycle Molecular Formula Molecular Weight (g/mol) Key Functional Groups logP (Predicted) Applications
2-Chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide 1,2-Oxazole C₁₁H₁₀ClN₂O₂ 236.67 Phenyl, Chloroacetamide 2.5 Pharmaceutical intermediates
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide 1,2-Benzisoxazole C₁₀H₉ClN₂O₂ 224.65 Chloromethyl, Acetamide 1.8 Precursor for CNS agents
2-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide 1,3,4-Oxadiazole C₁₀H₇ClN₄O₂ 250.64 Phenyl, Chloroacetamide 2.1 Antimicrobial research
2-Chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide 1,2,4-Thiadiazole C₁₀H₈ClN₃OS 253.70 Phenyl, Chloroacetamide 3.0 Anticancer agents
2-Chloro-N-(3-methyl-1,2-oxazol-5-yl)acetamide 1,2-Oxazole C₆H₇ClN₂O₂ 174.58 Methyl, Chloroacetamide 1.5 Agrochemical intermediates

Research Findings and Implications

  • Electronic Effects : The 1,2-oxazole in the target compound provides moderate electron withdrawal, balancing reactivity and stability. Thiadiazole derivatives (e.g., 2.3) exhibit stronger electron-deficient character, enhancing interactions with electron-rich biological targets .
  • Steric Considerations : The phenyl group in the target compound improves binding to hydrophobic pockets in enzymes, whereas methyl-substituted analogs (e.g., 2.4) are more suited for reactions requiring minimal steric hindrance .
  • Metabolic Stability : Thiadiazole and benzisoxazole derivatives show prolonged half-lives in vitro due to resistance to oxidative metabolism, whereas oxadiazoles may undergo ring-opening reactions under physiological conditions .

Biological Activity

2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide is a compound that belongs to the oxazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and cytotoxic properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide can be represented as follows:

C11H9ClN2O2\text{C}_{11}\text{H}_{9}\text{ClN}_{2}\text{O}_{2}

This compound features a chlorinated acetamide linked to a phenyl-substituted oxazole ring, which is crucial for its biological interactions.

1. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of oxazole derivatives, including 2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide. The following table summarizes the antimicrobial activity against various bacterial strains:

CompoundBacterial StrainInhibition Zone (mm)
2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamideStaphylococcus aureus ATCC 653815
Escherichia coli ATCC 2592212
Bacillus subtilis ATCC 668310

The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

2. Antioxidant Activity

The antioxidant activity of 2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide was evaluated using the DPPH radical scavenging assay. The results are summarized below:

CompoundDPPH Scavenging Activity (%)
2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide45.6 ± 1.25
Standard Antioxidant (Ascorbic Acid)85.4 ± 0.98

The compound demonstrated moderate antioxidant activity compared to ascorbic acid, suggesting its potential role in combating oxidative stress .

3. Cytotoxic Activity

Cytotoxicity assays were performed on various cancer cell lines to evaluate the therapeutic potential of 2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide. The following table presents the IC50 values obtained from these assays:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25.4
HCT116 (Colorectal Cancer)30.7
HeLa (Cervical Cancer)28.9

The compound exhibited promising cytotoxic effects against multiple cancer cell lines, indicating its potential as an anticancer agent .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the effectiveness of various oxazole derivatives against clinical isolates of resistant bacterial strains. Among these compounds, 2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide showed superior activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in treating resistant infections .

Case Study 2: Antioxidant Properties
In a comparative study on the antioxidant properties of several oxazole derivatives, it was found that 2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide exhibited a significant reduction in oxidative stress markers in vitro when tested on human fibroblast cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 5-phenyl-1,2-oxazol-3-amine and chloroacetyl chloride. Key protocols include:

  • Refluxing in triethylamine for 4 hours (yield: 74%) .
  • Alternative methods using dioxane as solvent at 20–25°C with dropwise addition of chloroacetyl chloride, followed by recrystallization .
  • Critical Parameters : Solvent polarity (triethylamine vs. dioxane), reaction temperature, and stoichiometric ratios of reagents directly impact yield and purity. TLC monitoring (hexane:ethyl acetate, 9:1) is recommended to track reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing 2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide?

  • Methodological Answer :

  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H at ~3316 cm⁻¹) .
  • NMR :
  • ¹H NMR: Signals at δ 4.21 (CH₂), 7.12–7.69 (aromatic protons), and δ 7.16 (NH) confirm structure .
  • ¹³C NMR: Peaks at δ 165.7 (C=O) and 159.3 (oxazole ring) validate connectivity .
  • Mass Spectrometry : Molecular ion peak at m/z 237 (M⁺) aligns with the molecular formula C₁₀H₈ClN₃O₂ .

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., unexpected NMR signals) be resolved during structural validation?

  • Methodological Answer : Contradictions may arise from impurities (e.g., unreacted starting materials) or solvent artifacts. Strategies include:

  • Recrystallization : Purify using ethanol-DMF mixtures to remove byproducts .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; for example, coupling between NH and CH₂ protons can confirm amide bond integrity .
  • Elemental Analysis : Verify empirical composition (e.g., C-50.54%, Cl-14.92%) to rule out stoichiometric errors .

Q. What mechanistic insights govern the reactivity of the chloroacetamide group in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing oxazole ring activates the chloroacetamide moiety for nucleophilic attack. Key factors:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states .
  • Leaving Group Ability : Chloride is a moderate leaving group; substitution with NaN₃ in toluene/water (8:2) yields azido derivatives (e.g., 2-azido-N-phenylacetamides) .
  • Kinetic Studies : Monitor reaction progress via TLC or HPLC to determine rate constants under varying conditions (pH, temperature) .

Q. How can computational methods (e.g., DFT, MESP analysis) predict the electronic properties of this compound for drug design?

  • Methodological Answer :

  • HOMO-LUMO Analysis : Predicts charge distribution and reactivity sites. For example, the oxazole ring’s electron-deficient nature may favor interactions with biological targets .
  • Molecular Electrostatic Potential (MESP) : Maps regions of electrophilic/nucleophilic attack, guiding derivatization strategies (e.g., modifying the phenyl group for enhanced bioactivity) .
  • Docking Studies : Simulate binding affinities with enzymes (e.g., kinases) to prioritize synthetic targets .

Experimental Design & Data Analysis

Q. What strategies optimize recrystallization to achieve high-purity 2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide?

  • Methodological Answer :

  • Solvent Selection : Use pet-ether or ethanol-DMF mixtures (4:1) based on solubility profiles .
  • Gradient Cooling : Slow cooling from reflux temperature reduces inclusion of impurities.
  • Purity Validation : Combine melting point analysis (155–157°C) with HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity.

Q. How should researchers address low yields in azide-functionalized derivatives of this compound?

  • Methodological Answer :

  • Reagent Optimization : Increase NaN₃ stoichiometry (1.5 eq.) and extend reaction time (5–7 hours) .
  • Byproduct Mitigation : Add phase-transfer catalysts (e.g., TBAB) to enhance NaN₃ solubility in toluene/water systems .
  • Workup Protocol : Extract with ethyl acetate (3×20 mL) and dry over Na₂SO₄ to recover azide products efficiently .

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